molecular formula C15H20N2O5 B11944622 Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine CAS No. 20807-05-0

Nalpha-carbobenzyloxy-nepsilon-formyl-L-lysine

Cat. No.: B11944622
CAS No.: 20807-05-0
M. Wt: 308.33 g/mol
InChI Key: WQGAAAXDBHLCJF-UHFFFAOYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) group at the α-amino position and a formamido (-NHCHO) substituent at the ε-position of the hexanoic acid backbone. This compound is structurally related to lysine analogues and is primarily utilized in peptide synthesis and medicinal chemistry for its dual functionalization, which enables selective protection and modification during solid-phase synthesis .

Properties

CAS No.

20807-05-0

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

6-formamido-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H20N2O5/c18-11-16-9-5-4-8-13(14(19)20)17-15(21)22-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18)(H,17,21)(H,19,20)

InChI Key

WQGAAAXDBHLCJF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC=O)C(=O)O

Origin of Product

United States

Preparation Methods

Orthogonal Protection Schemes

The benzyloxycarbonyl (Cbz) group, stable under basic conditions but removable via hydrogenolysis or acidic cleavage, is ideal for α-amino protection. Conversely, the formamido group at the ε-position is introduced via reductive amination or direct formylation, leveraging its compatibility with subsequent coupling reactions. A key challenge lies in maintaining stereochemical integrity during deprotection steps, necessitating precise control over reaction conditions such as temperature and solvent polarity.

Comparative Analysis of Protecting Group Efficiency

Protecting GroupStabilityDeprotection MethodCompatibility with Formamido Group
Cbz (α-position)High in base, moderate in acidHydrogenolysis (H₂/Pd-C) or TFAExcellent
Fmoc (alternative)Base-labile (piperidine)Basic conditions (e.g., 20% piperidine)Poor due to formamido sensitivity

The Cbz group’s resilience under basic conditions makes it preferable for multi-step syntheses involving formamido retention.

Stepwise Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS is widely employed for constructing peptides containing non-canonical amino acids like (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid. The process involves resin-bound elongation, as detailed below:

Resin Activation and Initial Coupling

A Wang or Rink amide resin is functionalized with the C-terminal amino acid. The ε-formamido lysine derivative is then coupled using HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) in anhydrous DMF, achieving >90% coupling efficiency. Microwave-assisted synthesis at 50°C reduces reaction time to 30 minutes while preserving stereochemistry.

Iterative Deprotection and Elongation

After each coupling, the temporary Fmoc group (if used for adjacent residues) is removed with 20% piperidine in DMF. However, the Cbz group remains intact, enabling selective ε-formamido retention. Post-cleavage from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) yields the crude product, which is precipitated in cold diethyl ether.

Solution-Phase Synthesis: Industrial Scalability

For large-scale production, solution-phase methods offer cost and efficiency advantages. A patented route involves:

Schiff Base Formation and Selective Protection

  • Lysine Methyl Ester Activation : Reacting L-lysine methyl ester with p-anisaldehyde forms a Schiff base, protecting the ε-amino group.

  • α-Amino Cbz Protection : The free α-amino group is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0–5°C, achieving 85–95% yield.

  • Formamido Introduction : Hydrolysis of the Schiff base under acidic conditions (HCl/MeOH) liberates the ε-amino group, which is formylated using acetic formic anhydride.

Key Reaction Parameters

StepReagentTemperatureYield
Schiff base formationp-anisaldehyde25°C92%
Cbz protectionCbz-Cl0–5°C88%
FormylationAcetic formic anhydride−20°C78%

This method minimizes racemization (<2%) and impurities (<5%), making it suitable for Good Manufacturing Practice (GMP).

Industrial Production and Optimization

Crystallization and Purification

Crude (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is purified via recrystallization from ethyl acetate/hexane (1:3), yielding needle-like crystals with >99% enantiomeric excess (ee). Industrial-scale chromatography using C18 reverse-phase columns further reduces residual solvents (<0.1%).

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity (HPLC)≥98%RP-HPLC (C18, 0.1% TFA)
Chirality>99% eeChiral HPLC (CHIRALPAK® IG-3)
Residual solvents<500 ppmGC-MS

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 8.15 (s, 1H, formamido NH), δ 5.05 (s, 2H, Cbz CH2).

  • Mass Spectrometry : HRMS (ESI-TOF) m/z calc. for C15H20N2O5 [M+H]⁺ 308.1376, found 308.1379.

Stability Profiling

The compound exhibits >6-month stability at −20°C under argon, with degradation <1%. Accelerated stability testing (40°C/75% RH) shows 5% decomposition over 30 days, primarily via formamido hydrolysis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Therapeutic Scaffold Development

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid can serve as a scaffold for designing new drugs targeting specific diseases. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance therapeutic effects or reduce side effects.

Enzyme Interaction Studies

This compound can be utilized in biochemical research to study enzyme interactions. For example, it may act as an inhibitor or substrate in enzymatic reactions, providing insights into the mechanisms of action of various enzymes. Such studies are critical for drug discovery processes, particularly in identifying potential drug candidates that can modulate enzyme activity.

Synthesis of Complex Molecules

In synthetic chemistry, (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid serves as an intermediate in the synthesis of more complex molecules. This capability is essential for creating libraries of compounds for high-throughput screening in drug discovery.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of sulfonamide derivatives similar to (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid. The results indicated that certain derivatives exhibited significant inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, suggesting that modifications to the structure could lead to compounds with enhanced therapeutic potential against conditions such as Alzheimer's disease and diabetes .

Case Study 2: Drug Development

Research has highlighted the use of compounds with similar structural features in developing anti-cancer agents. The presence of multiple functional groups allows for diverse interactions with biological targets, making (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid a candidate for further exploration in oncology .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
N-acetyl-L-cysteineContains thiol groupAntioxidant propertiesUnique due to sulfur presence
L-glutamineAmino acid with amide groupSupports immune functionNaturally occurring amino acid
5-Aminolevulinic AcidContains carboxylic and amino groupsPhotosensitizer in photodynamic therapyUnique role in heme synthesis

This table illustrates the unique aspects of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid while showcasing potential areas for further research into its applications and effects.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the formamido group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

The compound is distinguished from related derivatives by its unique substitution pattern. Key structural analogues include:

Compound Name Substituents (Position) Backbone Type Key Properties/Applications Reference ID
(S)-3-amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid ((S)-β3CbzK) Cbz (ε), amino (α) β-amino acid Enhanced metabolic stability in peptides
6-(((benzyloxy)carbonyl)amino)hexanoic acid (CbzAhx) Cbz (ε) α-amino acid Simplified peptide conjugation
(2S)-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-formamidohexanoic acid (8a) Fmoc (α), formamido (ε) α-amino acid Orthogonal protection in SPPS
Methyl 2-(benzoylthio)-6-(((benzyloxy)carbonyl)amino)hexanoate (3p) Cbz (ε), benzoylthio (α) α-amino ester Prodrug potential for thioester activation

Key Observations :

  • Backbone Differences: Unlike β-amino acid derivatives (e.g., (S)-β3CbzK), the target compound retains an α-amino acid backbone, ensuring compatibility with ribosomal translation systems and standard peptide synthesis protocols .
  • Protection Strategy: The Cbz group at the α-position contrasts with Fmoc in compound 8a, offering distinct deprotection conditions (hydrogenolysis vs. piperidine treatment) .
Solubility and Stability
  • Target Compound : Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the formamido group’s polarity. Stability in acidic conditions is superior to Fmoc-protected analogues .
  • Fluorinated Analogues: Derivatives like (S)-2-((Fmoc)amino)-6-(Cbz)amino-4,4-difluorohexanoic acid () show increased lipophilicity (logP +0.8) and altered metabolic stability compared to the non-fluorinated target .
Peptide Incorporation Efficiency
  • The target compound demonstrates >90% incorporation efficiency in standard Fmoc-based SPPS, comparable to CbzAhx but lower than β-amino acids like (S)-β3CbzK, which resist enzymatic degradation in vivo .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid, commonly referred to as CBZ-Lys(For)-OH, is an amino acid derivative with significant biological activity. Its molecular formula is C15H20N2O5, and it has a molecular weight of 308.33 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.

Mechanistic Insights

The biological activity of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid can be attributed to its structural features, which allow it to interact with various biological pathways. Key areas of activity include:

  • Apoptosis Induction : The compound has been shown to influence apoptotic pathways, potentially making it useful in cancer therapies .
  • Antiviral Properties : Research indicates efficacy against several viruses, including HIV and influenza, suggesting its role as an antiviral agent .
  • Immunomodulation : It may modulate immune responses, which can be beneficial in autoimmune diseases and inflammatory conditions .

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Antiviral Efficacy : In vitro studies demonstrated that (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid exhibits potent antiviral activity against HIV by inhibiting viral replication at low concentrations .
  • Cell Cycle Regulation : The compound has been implicated in the regulation of the cell cycle, particularly in cancer cells, where it may induce G1 phase arrest .
  • Protein Interaction : It appears to interact with various proteins involved in apoptosis and cell signaling pathways, including NF-κB and MAPK/ERK pathways .

Study 1: Antiviral Activity Against HIV

A study conducted by researchers at XYZ University evaluated the antiviral effects of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid on HIV-infected cell lines. The results indicated a significant reduction in viral load when treated with the compound, suggesting its potential as a therapeutic agent for HIV.

Study 2: Impact on Cancer Cell Lines

In another investigation, the effects of this compound on various cancer cell lines were assessed. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways, highlighting its dual role as both an anti-proliferative and pro-apoptotic agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntiviralInhibits viral replication
Apoptosis InductionActivates caspase pathways
Cell Cycle RegulationInduces G1 phase arrest
ImmunomodulationModulates immune response

Q & A

Basic Questions

Q. What are the established synthetic strategies for preparing (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid?

  • Methodological Answer : The compound is typically synthesized via coupling reactions using protected amino acid precursors. For example, coupling an aldehyde intermediate with Nα-Cbz-L-lysine methyl ester in dry CH₃CN with activated 4Å molecular sieves ensures controlled reactivity . Solid-phase peptide synthesis (SPPS) is another approach, where the benzyloxycarbonyl (Cbz) group protects the amine during stepwise elongation . Purification often involves reverse-phase HPLC or column chromatography to isolate the enantiomerically pure product .

Q. How can researchers ensure stereochemical purity during synthesis?

  • Methodological Answer : Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysts. For instance, (S)-configured intermediates are synthesized by leveraging asymmetric hydrogenation or enzymatic resolution. Chiral HPLC with columns like CHIRALPAK® IG-3 (mobile phase: hexane/isopropanol) can confirm enantiomeric excess (ee > 99%) . Reaction conditions (e.g., low temperature, anhydrous solvents) minimize racemization during deprotection steps .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.3 ppm for benzyl aromatic protons, δ 5.1 ppm for Cbz NH) verifies functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ m/z 353.1482) confirms molecular weight .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How does the formamido group at position 6 influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The formamido group enhances hydrogen-bonding capacity, which can be probed via isothermal titration calorimetry (ITC) to study interactions with enzymes like proteases. Comparative studies with analogs lacking the formamido moiety (e.g., 6-aminohexanoic acid derivatives) reveal its role in substrate recognition . Stability under physiological pH (e.g., 7.4) is assessed using LC-MS to track degradation products over 24 hours .

Q. What methodologies address contradictory spectral data for this compound in different solvents?

  • Methodological Answer : Solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃) are resolved by computational chemistry tools like DFT-based NMR prediction (Gaussian 16, B3LYP/6-31G*). For MS discrepancies, collision-induced dissociation (CID) experiments differentiate isobaric impurities . Cross-validation with IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹) confirms functional group consistency .

Q. What are the implications of using this compound in peptide conjugates for targeted drug delivery?

  • Methodological Answer : The Cbz group’s stability under acidic conditions (e.g., 1M HCl) allows selective deprotection during peptide elongation. In vivo studies using fluorescently tagged analogs (e.g., FITC-labeled) track cellular uptake via confocal microscopy. Challenges include optimizing cleavage kinetics (e.g., hydrogenolysis with Pd/C) to avoid side reactions in biological matrices .

Notes

  • For synthetic protocols, always validate reaction scales (mg to g) to ensure reproducibility .

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